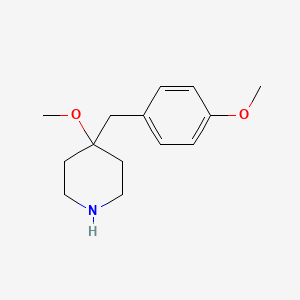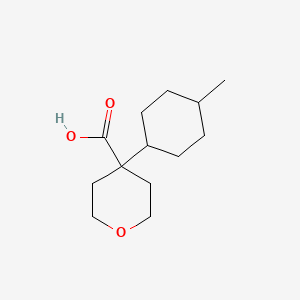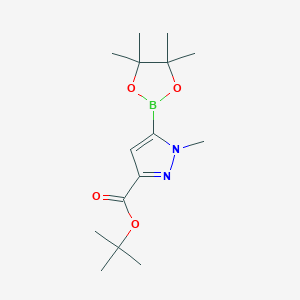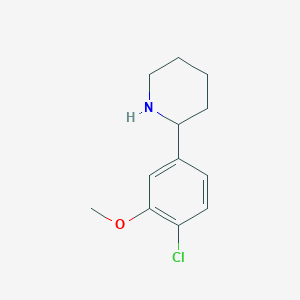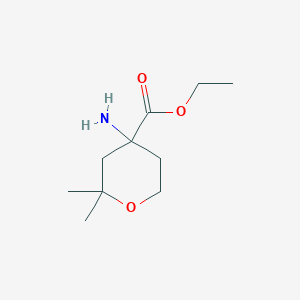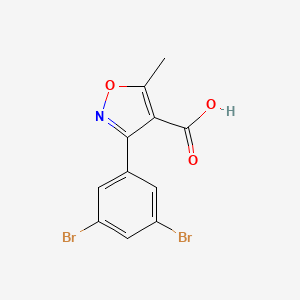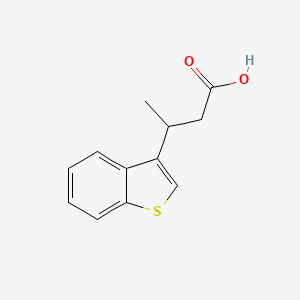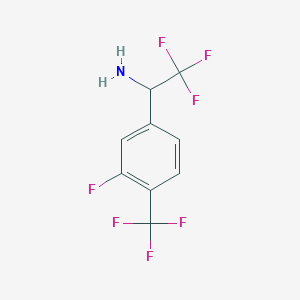
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method involves the reaction of trifluoroacetophenone with a Grignard reagent derived from 3-fluoro-4-(trifluoromethyl)benzyl chloride.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-fluoro-4-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve scaling up the above synthetic routes with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are commonly employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique fluorine content makes it valuable for studying fluorine’s effects on chemical reactivity and stability .
Biology
In biological research, this compound is investigated for its potential as a bioisostere, where it can mimic other functional groups in drug design. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceuticals .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its fluorinated nature can improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical resistance and stability .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural analogs. The presence of fluorine atoms can enhance binding affinity and selectivity towards target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the amine group, making it less versatile in biological applications.
3-Fluoro-4-(trifluoromethyl)benzylamine: Similar in having the amine group but lacks the trifluoroacetyl moiety, affecting its chemical reactivity.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine is unique due to its combination of multiple fluorine atoms and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F7N |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H6F7N/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3,7H,17H2 |
InChI Key |
FBEWIBUBRPOPFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


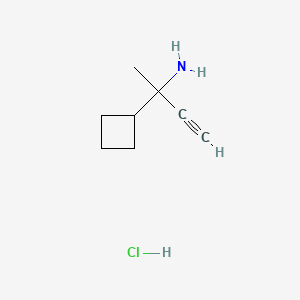
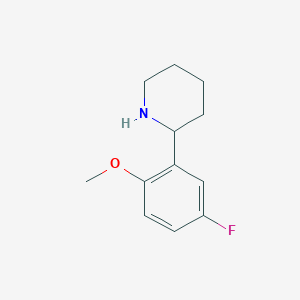
amine](/img/structure/B13530659.png)
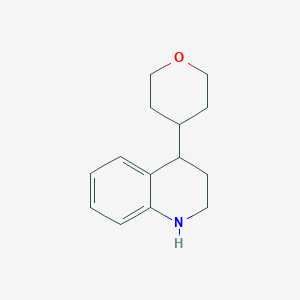
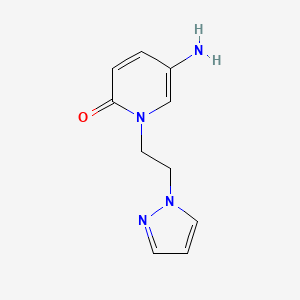
![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)

